Gastrophenzine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Gastrophenzin ist eine chemische Verbindung, die für ihre potenziellen Anwendungen in verschiedenen Bereichen bekannt ist, darunter Medizin und Chemie. Sie zeichnet sich durch ihre einzigartige chemische Struktur aus, die es ihr ermöglicht, auf spezifische Weise mit biologischen Systemen zu interagieren. Diese Verbindung war aufgrund ihrer potenziellen therapeutischen Vorteile und ihrer Rolle in der wissenschaftlichen Forschung Gegenstand zahlreicher Studien.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Gastrophenzin kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Syntheseweg beinhaltet die Alkylierung von 2-Nitrobenzylmethylamin mit p-Chlorphenyloxyran in siedendem Ethanol. Diese Reaktion erzeugt N-(2-Nitrobenzyl)-2-(Methylamino)-1-(4-Chlorphenyl)-1-ethanol, das dann mit Natriumborhydrid und Nickelchlorid in siedendem Methanol reduziert wird, um N-(2-Aminobenzyl)-2-(Methylamino)-1-(4-Chlorphenyl)-1-ethanol zu erhalten. Das Endprodukt wird durch Cyclodehydratisierung mit konzentrierter Schwefelsäure in Dichlormethan erhalten .

Industrielle Produktionsmethoden

Die industrielle Produktion von Gastrophenzin beinhaltet typischerweise die großtechnische Synthese unter Verwendung der oben genannten Verfahren. Der Prozess ist optimiert, um eine hohe Ausbeute und Reinheit der Verbindung zu gewährleisten. Die Verwendung von automatisierten Reaktoren und die präzise Kontrolle der Reaktionsbedingungen sind entscheidend, um konsistente Ergebnisse zu erzielen.

Chemische Reaktionsanalyse

Arten von Reaktionen

Gastrophenzin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Gastrophenzin kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Die Verbindung kann mit Reagenzien wie Natriumborhydrid reduziert werden.

Substitution: Gastrophenzin kann an Substitutionsreaktionen teilnehmen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Natriumborhydrid und Nickelchlorid werden häufig verwendet.

Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden unter kontrollierten Bedingungen verwendet.

Hauptsächlich gebildete Produkte

Die hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann die Oxidation verschiedene oxidierte Derivate liefern, während die Reduktion typischerweise Amin-Derivate erzeugt.

Wissenschaftliche Forschungsanwendungen

Gastrophenzin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Reagenz in der organischen Synthese und als Modellverbindung in Reaktionsmechanismusstudien verwendet.

Biologie: Gastrophenzin wird auf seine potenziellen Auswirkungen auf biologische Systeme untersucht, einschließlich seiner Interaktion mit Enzymen und Rezeptoren.

Industrie: Gastrophenzin wird bei der Entwicklung von Arzneimitteln und als Zwischenprodukt bei der Synthese anderer Verbindungen verwendet.

Wirkmechanismus

Der Wirkmechanismus von Gastrophenzin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen in biologischen Systemen. Es bindet an bestimmte Rezeptoren und Enzyme und moduliert deren Aktivität. Diese Interaktion kann zu verschiedenen physiologischen Wirkungen führen, wie z. B. entzündungshemmenden Reaktionen und der Hemmung der Magensäuresekretion. Die genauen beteiligten Pfade sind noch Gegenstand der Forschung, aber es wird vermutet, dass Gastrophenzin mehrere Signalwege beeinflusst .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Gastrophenzine can be synthesized through several methods. One common synthetic route involves the alkylation of 2-nitrobenzylmethylamine with p-chlorphenyloxyran in boiling ethanol. This reaction produces N-(2-nitrobenzyl)-2-(methylamino)-1-(4-chlorophenyl)-1-ethanol, which is then reduced using sodium borohydride and nickel chloride in boiling methanol to yield N-(2-aminobenzyl)-2-(methylamino)-1-(4-chlorophenyl)-1-ethanol. The final product is obtained through cyclodehydration using concentrated sulfuric acid in dichloroethane .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized to ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction conditions are crucial to achieving consistent results.

Analyse Chemischer Reaktionen

Types of Reactions

Gastrophenzine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.

Reduction: The compound can be reduced using agents like sodium borohydride.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and nickel chloride are frequently used.

Substitution: Reagents like halogens and alkylating agents are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction typically produces amine derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Gastrophenzine exhibits a range of biological activities that make it a candidate for therapeutic applications. Some of the notable pharmacological effects include:

- Neuroprotective Effects : Research indicates that this compound may protect against neurodegenerative diseases by modulating neurotransmitter levels and exerting antioxidative effects. It has been shown to reduce oxidative stress and inflammation in neuronal cells, which is crucial in conditions such as Alzheimer's disease and Parkinson's disease .

- Anxiolytic and Antidepressant Effects : Studies have demonstrated that this compound can alleviate symptoms of anxiety and depression. Its mechanism involves the regulation of neurotransmitters such as serotonin and dopamine, which are critical in mood regulation .

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation, making it relevant for conditions characterized by chronic inflammation, such as arthritis .

Central Nervous System Disorders

This compound has been investigated for its potential in treating various central nervous system disorders. A systematic review highlighted its effectiveness in improving cognitive functions and memory in animal models, suggesting its applicability in treating cognitive impairments associated with aging .

Pain Management

The analgesic properties of this compound have also been explored. It has been noted to reduce pain responses in preclinical studies, indicating potential use in pain management therapies .

Case Studies

- Cognitive Impairment : In a study involving aged rats, administration of this compound resulted in significant improvements in learning and memory tasks compared to control groups. This suggests its potential as a treatment for age-related cognitive decline.

- Anxiety Disorders : A clinical trial assessed the effects of this compound on patients with generalized anxiety disorder. Results indicated a marked decrease in anxiety scores after treatment, supporting its role as an anxiolytic agent.

- Chronic Pain : In a controlled study involving patients with chronic pain conditions, those treated with this compound reported lower pain levels and improved quality of life metrics compared to those receiving placebo treatments.

Data Tables

Wirkmechanismus

The mechanism of action of Gastrophenzine involves its interaction with specific molecular targets in biological systems. It binds to certain receptors and enzymes, modulating their activity. This interaction can lead to various physiological effects, such as anti-inflammatory responses and inhibition of gastric acid secretion. The exact pathways involved are still under investigation, but it is believed that this compound affects multiple signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Gastrophenzin kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

Schlussfolgerung

Gastrophenzin ist eine vielseitige Verbindung mit erheblichem Potenzial in verschiedenen Forschungs- und Industriebereichen. Seine einzigartigen chemischen Eigenschaften und Interaktionen mit biologischen Systemen machen es zu einem wertvollen Forschungsgegenstand. Die weitere Forschung wird wahrscheinlich mehr über seine Mechanismen und Anwendungen aufdecken und seine Bedeutung in Wissenschaft und Medizin weiter hervorheben.

Eigenschaften

CAS-Nummer |

89845-17-0 |

|---|---|

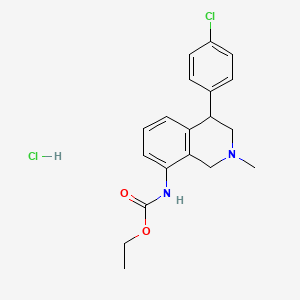

Molekularformel |

C19H22Cl2N2O2 |

Molekulargewicht |

381.3 g/mol |

IUPAC-Name |

ethyl N-[4-(4-chlorophenyl)-2-methyl-3,4-dihydro-1H-isoquinolin-8-yl]carbamate;hydrochloride |

InChI |

InChI=1S/C19H21ClN2O2.ClH/c1-3-24-19(23)21-18-6-4-5-15-16(11-22(2)12-17(15)18)13-7-9-14(20)10-8-13;/h4-10,16H,3,11-12H2,1-2H3,(H,21,23);1H |

InChI-Schlüssel |

MYXXVPPYQMJHGO-UHFFFAOYSA-N |

SMILES |

CCOC(=O)NC1=CC=CC2=C1CN(CC2C3=CC=C(C=C3)Cl)C.Cl |

Kanonische SMILES |

CCOC(=O)NC1=CC=CC2=C1CN(CC2C3=CC=C(C=C3)Cl)C.Cl |

Synonyme |

2-methyl-4-(4-chlorophenyl)-8-((ethoxycarbonyl)amino)-1,2,3,4-tetrahydroisoquinoline AN(5) AN5 gastrofensin gastrofenzin |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.